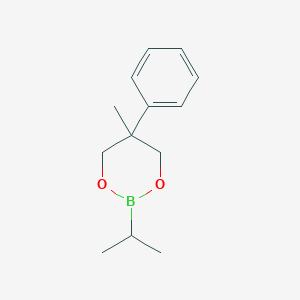
5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronate ester with appropriate diols under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. These methods may include continuous flow processes and the use of green chemistry principles.
化学反応の分析
Types of Reactions
5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Replacement of functional groups on the boron atom.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. This interaction can influence various biochemical pathways and processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.
Borates: Salts or esters of boronic acids.
Borohydrides: Compounds containing boron-hydrogen bonds.
Uniqueness
5-Methyl-5-phenyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of both methyl and phenyl groups, which can influence its reactivity and applications compared to other boron-containing compounds.
特性
CAS番号 |
89561-48-8 |
|---|---|
分子式 |
C13H19BO2 |
分子量 |
218.10 g/mol |
IUPAC名 |
5-methyl-5-phenyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-11(2)14-15-9-13(3,10-16-14)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChIキー |
KBHRIUCEAMSLSW-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


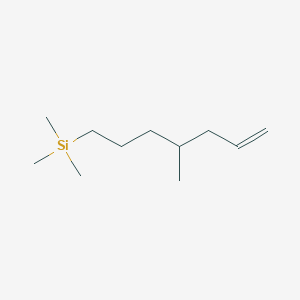
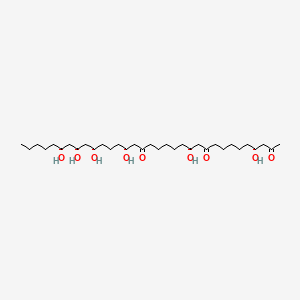
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)

![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)



![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
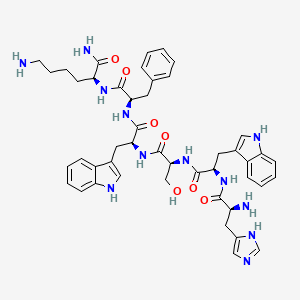

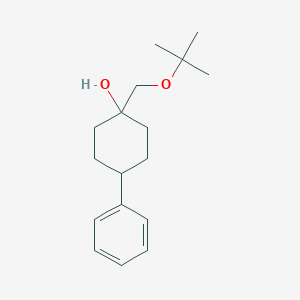
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
